molecular formula C20H22ClN3O B1199177 Isoquine

Isoquine

Cat. No.: B1199177
M. Wt: 355.9 g/mol
InChI Key: QGFYFOHMBDMGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquine is an isomeric analogue of amodiaquine, a well-known antimalarial drug. This compound has been developed as a second-generation lead compound for the treatment of malaria, particularly targeting the chloroquine-resistant strains of Plasmodium falciparum. It is considered a potentially safer alternative to amodiaquine, which can cause adverse effects such as agranulocytosis and liver damage .

Preparation Methods

Isoquine can be synthesized through a two-step Mannich reaction. The process involves the condensation of a primary amine with formaldehyde and a ketone or aldehyde to form a β-amino ketone or β-amino aldehyde. This method is simple and cost-effective, making it suitable for industrial production .

Chemical Reactions Analysis

Isoquine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Isoquine has been extensively studied for its antimalarial properties. It has shown promising activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, this compound and its analogues have been evaluated for their potential use in combination therapies to enhance their efficacy and reduce the risk of resistance development .

Mechanism of Action

Isoquine exerts its antimalarial effects by interfering with the heme detoxification pathway in the malaria parasite. The drug becomes protonated within the acidic environment of the parasite’s digestive vacuole, leading to its accumulation and subsequent inhibition of heme polymerization. This results in the accumulation of toxic heme, which ultimately kills the parasite .

Comparison with Similar Compounds

Isoquine is compared with other 4-aminoquinoline antimalarials such as chloroquine and amodiaquine. Unlike amodiaquine, this compound does not form hepatotoxic and hematotoxic active metabolites, making it a safer alternative. Other similar compounds include tert-butyl-isoquine, pyronaridine, piperaquine, and naphthoquine. These compounds have varying degrees of efficacy and safety profiles, with this compound being notable for its reduced toxicity .

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol

InChI

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-5-7-16(12-20(14)25)23-18-9-10-22-19-11-15(21)6-8-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)

InChI Key

QGFYFOHMBDMGBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

synonyms

5-(7-chloroquinolin-4-ylamino)-2-diethylaminomethylphenol
ISQ1 cpd

Origin of Product

United States

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